molecular formula C8H18N2O2 B8619674 Ethyl N-(4-aminobutoxy)ethanimidate CAS No. 69182-54-3

Ethyl N-(4-aminobutoxy)ethanimidate

Cat. No.: B8619674
CAS No.: 69182-54-3
M. Wt: 174.24 g/mol
InChI Key: FPJFDTRPINSWRR-UHFFFAOYSA-N
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Description

Ethyl N-(4-aminobutoxy)ethanimidate (referred to as compound 29 in ) is a synthetic intermediate used in the preparation of adenosine derivatives, such as 5'-deoxy-5'-[[4-[[(1-ethoxyethylidene)amino]oxy]butyl]methylamino]-8-oxoadenosine (13c). Its molecular formula is C17H25N5O5, with a mass of 454 (M+H)+ . The compound features a 4-aminobutoxy chain linked to an ethanimidate group, which contributes to its reactivity in nucleophilic substitution reactions. Key spectral data include ¹H NMR signals at δ 10.34 (8-OH), 8.02 (H-2), and 6.49 (6-NH₂), confirming its structural integrity .

Properties

CAS No.

69182-54-3

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl N-(4-aminobutoxy)ethanimidate

InChI

InChI=1S/C8H18N2O2/c1-3-11-8(2)10-12-7-5-4-6-9/h3-7,9H2,1-2H3

InChI Key

FPJFDTRPINSWRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOCCCCN)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl N-(2-bromoethoxy)ethanimidate (Compound 28)

  • Structural Difference : Shorter chain (2-bromoethoxy vs. 4-bromobutoxy).
  • Synthesis: Used to prepare 5'-deoxy-5'-[[2-[[(1-ethoxyethylidene)amino]oxy]ethyl]methylamino]-8-phenyladenosine (11c) with a lower yield (20%) compared to 13c (26%) .
  • Impact : The shorter chain may reduce steric hindrance but limit interactions with hydrophobic enzyme pockets, affecting biological activity.

N-(4-Aminobutoxy)benzamide Derivatives (7c, 7d, 7e)

  • Structural Features: Compounds like 7c (C17H18F3IN3O2) share the 4-aminobutoxy motif but incorporate fluorinated benzamide groups .
  • Physical Properties : Higher melting points (e.g., 146.7–147.7 °C for 7c) suggest greater crystallinity versus the glassy solid form of compound 29 .
  • Synthetic Efficiency : Yields for these derivatives (72–95%) exceed those of compound 29, likely due to optimized reaction conditions or stabilizing fluorine substituents .

MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate)

  • Structural Difference: Incorporates an isoxazole ring and carbamoyl group instead of the aminobutoxy chain .
  • Biological Activity: Demonstrates immunosuppressive effects by inhibiting TNFα production and caspase expression in Jurkat cells, unlike compound 29, which is linked to adenosine derivatives targeting S-adenosylmethionine synthase .
  • In Vivo Efficacy : Suppresses carrageenan-induced inflammation in mice, highlighting the role of heterocyclic moieties in modulating immune responses .

Ethyl N-(4-nitrophenoxy)ethanimidate (CAS 83077-00-3)

  • Structural Feature: Substituted with a nitro group on the phenoxy ring .
  • Reactivity: The electron-withdrawing nitro group may enhance electrophilicity, making this compound more reactive in substitution reactions compared to the electron-rich aminobutoxy derivative .

Ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate (CAS 1547646-28-5)

  • Applications : Likely used in medicinal chemistry for its heterocyclic diversity, contrasting with compound 29’s role in nucleotide synthesis .

Comparative Data Table

Compound Name Key Structural Features Molecular Formula Yield (%) Biological/Functional Role Reference
Ethyl N-(4-aminobutoxy)ethanimidate 4-aminobutoxy chain C17H25N5O5 26 Intermediate for adenosine derivatives
Ethyl N-(2-bromoethoxy)ethanimidate 2-bromoethoxy chain C8H15BrN2O2 20 Shorter-chain analog for nucleoside synthesis
7c (N-(4-aminobutoxy)benzamide) Fluorinated benzamide C17H18F3IN3O2 95 High crystallinity, enzyme inhibition
MZO-2 Isoxazole, carbamoyl group C18H23N3O5 N/A Immunosuppression, caspase inhibition
Ethyl N-(4-nitrophenoxy)ethanimidate Nitrophenoxy substituent C10H12N2O4 N/A Electrophilic intermediate

Key Findings

  • Chain Length and Reactivity: Longer chains (e.g., 4-aminobutoxy) in compound 29 improve binding to enzymes like S-adenosylmethionine synthase but may reduce synthetic yields due to steric challenges .
  • Substituent Effects : Fluorine atoms (in 7c) and nitro groups (CAS 83077-00-3) enhance stability and reactivity, respectively, while heterocycles (MZO-2, CAS 1547646-28-5) diversify biological activity .
  • Biological Divergence: Compound 29’s adenosine-targeting role contrasts with MZO-2’s immunosuppressive effects, underscoring the impact of structural motifs on functional outcomes .

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